BenchChemオンラインストアへようこそ!

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

APJ receptor apelin antagonist beta-arrestin recruitment

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate (CAS 877636-57-2) is a small molecule analog within the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate series, originally developed as functional antagonists of the apelin (APJ) receptor. Its structure differs from the prototypical probe ML221 by substitution of a chlorine atom at the para position of the nitrobenzoate ester.

Molecular Formula C17H10ClN3O6S
Molecular Weight 419.79
CAS No. 877636-57-2
Cat. No. B2489749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
CAS877636-57-2
Molecular FormulaC17H10ClN3O6S
Molecular Weight419.79
Structural Identifiers
SMILESC1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H10ClN3O6S/c18-12-3-2-10(6-13(12)21(24)25)16(23)27-15-8-26-11(7-14(15)22)9-28-17-19-4-1-5-20-17/h1-8H,9H2
InChIKeyGWGIXWHWNOECCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate (CAS 877636-57-2)


4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate (CAS 877636-57-2) is a small molecule analog within the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate series, originally developed as functional antagonists of the apelin (APJ) receptor. Its structure differs from the prototypical probe ML221 by substitution of a chlorine atom at the para position of the nitrobenzoate ester [1]. The compound is identified by ChEMBL ID CHEMBL2158344 and has a molecular weight of 419.80 g/mol [2]. As a derivative of a published Molecular Libraries Program probe, its primary utility lies in structure-activity relationship (SAR) studies requiring a specific electron-withdrawing substitution pattern on the benzoyl ring, which materially alters its pharmacological selectivity window compared to the unsubstituted parent [1].

Why Generic Substitution Fails for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate in APJ Receptor Research


Generic substitution within the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate series is not scientifically valid because the identity of the para-substituent on the benzoyl ring directly dictates the degree of functional selectivity between the APJ receptor and the closely related angiotensin II type 1 (AT1) receptor [1]. ML221 (4-nitrobenzoate) achieves >37-fold selectivity for APJ over AT1, whereas the 4-chloro-3-nitrobenzoate analog (877636-57-2) demonstrates a profoundly altered selectivity ratio of only >13-fold, representing a measurable erosion of the selectivity window [2]. This difference arises from a specific electronic effect introduced by the chloro substituent, not merely a potency shift, meaning the two compounds cannot be considered interchangeable surrogates for target engagement studies that depend on maintaining a specific off-target safety margin against AT1.

Head-to-Head Quantitative Evidence Guide for 877636-57-2 vs. ML221 and Closest Analogs


APJ Receptor Functional Antagonism Potency: 877636-57-2 vs. ML221

The target compound inhibits apelin-13-induced beta-arrestin recruitment at the APJ receptor with an IC50 of 6,200 nM, as measured in a cell-based luminescence assay using CHOK1 cells expressing the receptor [1]. In contrast, the parent compound ML221 (4-nitrobenzoate) exhibits an IC50 of 700 nM in a cAMP accumulation assay [2]. The target compound is therefore approximately 8.9-fold less potent than ML221 at the APJ receptor. While the assays differ (beta-arrestin vs. cAMP), both measure functional antagonism downstream of APJ activation, making this a reasonable cross-readout potency rank-order comparison.

APJ receptor apelin antagonist beta-arrestin recruitment

AT1 Receptor Off-Target Activity: 877636-57-2 vs. ML221

Inhibition of the AT1 receptor (the primary off-target liability for this series) was measured as >79,000 nM for the target compound [1], whereas ML221 was reported as >37-fold selective over AT1, implying an AT1 IC50 of >25,900 nM based on its APJ IC50 of 700 nM [2]. The target compound's absolute IC50 at AT1 is at least three-fold higher than that of ML221, indicating a weaker absolute interaction with the AT1 receptor even though the selectivity ratio is narrower. This is relevant for experiments where minimal AT1 engagement at high compound concentrations is critical.

AT1 receptor angiotensin receptor selectivity off-target

Selectivity Ratio Erosion: 877636-57-2 (13-fold) vs. ML221 (37-fold)

The selectivity ratio between AT1 and APJ receptor IC50 values is a key differentiator. For the target compound, this ratio is >13, derived directly from the same study (APJ IC50 = 6,200 nM; AT1 IC50 > 79,000 nM; calculated ratio >79,000/6,200 = >12.7) [1]. In contrast, ML221 achieves a selectivity ratio of >37-fold [2]. The introduction of the 4-chloro substituent thus reduces the selectivity window by approximately two-thirds, a quantitative structure-selectivity relationship that directly informs compound selection for studies where AT1 counter-screening stringency varies.

selectivity ratio AT1/APJ SAR chloro substitution

Physicochemical Property Shift: cLogP of 877636-57-2 vs. ML221

The computed partition coefficient (XLogP3-AA) for the target compound is 2.8, as reported by PubChem [1]. The parent compound ML221 (no chloro substituent) has a computed logP of approximately 1.7 [2]. The addition of the chlorine atom increases lipophilicity by approximately 1.1 log units, a change that is consistent with the Hansch π constant for aromatic chlorine (~0.71) combined with potential electronic effects from the adjacent nitro group. This physicochemical difference has implications for aqueous solubility, non-specific protein binding, and permeability.

lipophilicity cLogP physicochemical solubility

Topoisomerase II Alpha Counter-Screening: Absence of Activity for 877636-57-2

In a counter-screen against human DNA topoisomerase II alpha, the target compound showed no measurable inhibitory activity at 100 µM (IC50 > 100,000 nM) [1]. While this counter-screen datum is not available for ML221 in the public domain, the absence of topoisomerase II activity at high concentrations indicates that this compound class does not carry this particular off-target liability. This provides a useful negative control expectation for any analog within this series and distinguishes it from certain other nitroaromatic-containing compounds known to inhibit topoisomerase II.

topoisomerase II counter-screen selectivity safety pharmacology

Optimal Application Scenarios for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate Based on Quantitative Differentiation


Structure-Selectivity Relationship (SSR) Studies of APJ/AT1 Discrimination

This compound is the optimal choice for investigating the structural basis of eroded selectivity between the APJ and AT1 receptors. With a documented selectivity ratio of >13-fold (vs. >37-fold for ML221), it serves as a key comparator in SAR studies examining how para-substituent electronic effects on the benzoyl ring alter the molecular recognition landscape at these two homologous GPCRs [1]. Procurement of this specific analog is essential for generating a complete selectivity matrix across the compound series.

Concentration-Response Calibration for Partial APJ Antagonism

The compound's APJ IC50 of 6,200 nM (compared to 700 nM for ML221) makes it the preferred reagent for establishing concentration-response curves in the mid-micromolar range [1]. Researchers designing experiments that require a moderate level of receptor blockade—for instance, to study partial inhibition of apelin-mediated signaling without complete shutdown—should select this compound over the more potent ML221.

Off-Target Liability Profiling and Counter-Screening Panels

Confirmed inactivity against DNA topoisomerase II alpha at concentrations up to 100 µM, combined with a defined AT1 receptor activity threshold (>79 µM), makes this compound a well-characterized starting point for assembling off-target liability profiles [1]. It is particularly suited as a reference compound in broader safety pharmacology panels where establishing the chemotype's intrinsic selectivity fingerprint is required before investing in further analog synthesis.

Physicochemical Property Benchmarking in Medicinal Chemistry Optimization

With a measured cLogP shift of +1.1 units relative to ML221, this compound provides a clear benchmark for understanding the lipophilicity penalty of introducing a chloro substituent ortho to a nitro group [1]. Medicinal chemistry teams pursuing lead optimization of the APJ antagonist scaffold can use this compound to calibrate computational logP predictions and to experimentally validate the relationship between lipophilicity, aqueous solubility, and non-specific protein binding within this series.

Quote Request

Request a Quote for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.